Nonadecafluorononanesulfonyl fluoride
Overview
Description
Nonadecafluorononanesulfonyl fluoride is a highly fluorinated organic compound with the molecular formula C₉F₂₀O₂S. It is characterized by its high thermal and chemical stability, making it a valuable compound in various industrial and scientific applications. The presence of multiple fluorine atoms imparts unique properties to this compound, such as hydrophobicity and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonadecafluorononanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of nonadecafluorononanoic acid with sulfur tetrafluoride (SF₄) under controlled conditions. This reaction typically requires anhydrous conditions and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Nonadecafluorononanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form nonadecafluorononanesulfonamide under specific conditions.
Oxidation Reactions: Oxidation of this compound can lead to the formation of perfluorinated sulfonic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and alcohols, typically conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) at room temperature.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO₄) are employed under acidic conditions.
Major Products Formed:
Substitution Reactions: Nonadecafluorononanesulfonamides and nonadecafluorononanesulfonates.
Reduction Reactions: Nonadecafluorononanesulfonamide.
Oxidation Reactions: Perfluorinated sulfonic acids.
Scientific Research Applications
Nonadecafluorononanesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of fluorinated compounds and as a precursor for the preparation of perfluorinated sulfonic acids.
Biology: The compound is utilized in the study of enzyme inhibition and protein modification due to its ability to form stable covalent bonds with biological molecules.
Medicine: this compound is investigated for its potential use in drug delivery systems and as a component in diagnostic imaging agents.
Mechanism of Action
The mechanism of action of nonadecafluorononanesulfonyl fluoride involves its ability to form strong covalent bonds with nucleophilic sites in target molecules. This interaction can inhibit the activity of enzymes by modifying their active sites or alter the properties of proteins by attaching to specific amino acid residues. The compound’s high fluorine content enhances its stability and resistance to metabolic degradation, making it an effective tool in biochemical studies .
Comparison with Similar Compounds
Nonadecafluorononanesulfonyl fluoride is unique due to its high degree of fluorination and the presence of a sulfonyl fluoride group. Similar compounds include:
Perfluorooctanesulfonyl fluoride (PFOSF): Another highly fluorinated sulfonyl fluoride, but with a shorter carbon chain.
Perfluorodecanesulfonyl fluoride (PFDOSF): Similar structure but with a different carbon chain length.
Perfluorobutanesulfonyl fluoride (PFBSF): A shorter-chain analog with similar chemical properties.
These compounds share similar chemical properties but differ in their chain lengths and specific applications. This compound stands out due to its longer carbon chain, which imparts unique hydrophobic and oleophobic properties, making it particularly useful in specialized industrial applications .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononane-1-sulfonyl fluoride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F20O2S/c10-1(11,2(12,13)4(16,17)6(20,21)8(24,25)26)3(14,15)5(18,19)7(22,23)9(27,28)32(29,30)31 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFKXQZHVNHRSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F20O2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3071351 | |
Record name | Perfluorononanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3071351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.13 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68259-06-3 | |
Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Nonadecafluoro-1-nonanesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68259-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Nonanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068259063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Nonanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluorononanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3071351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluorononanesulphonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.171 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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